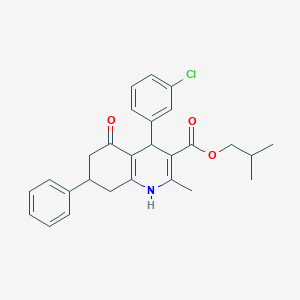

2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic hexahydroquinoline derivative characterized by a bicyclic core with substituents at the 3- and 4-positions. The 3-position features a 2-methylpropyl ester group, while the 4-position is substituted with a 3-chlorophenyl moiety.

This compound belongs to a broader class of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which are studied for their structural diversity and biological relevance, including calcium channel modulation and antimicrobial activity . Its synthesis likely follows multi-component Hantzsch reaction protocols, common for analogous derivatives . Crystallographic analysis of such compounds often employs SHELXL and OLEX2 for structure refinement and validation .

Properties

IUPAC Name |

2-methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClNO3/c1-16(2)15-32-27(31)24-17(3)29-22-13-20(18-8-5-4-6-9-18)14-23(30)26(22)25(24)19-10-7-11-21(28)12-19/h4-12,16,20,25,29H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJAPMPUIWUORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and amines under specific conditions to form the hexahydroquinoline core. This is followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: The compound’s biological activity makes it a candidate for research in drug development and pharmacology.

Medicine: Its potential therapeutic effects are explored for treating various diseases.

Industry: It may be used in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s closest structural analogs differ in substituents at the 4-position phenyl group and the ester moiety. These variations influence physicochemical properties, crystallographic behavior, and bioactivity.

Table 1: Comparative Analysis of Hexahydroquinoline Derivatives

*Calculated based on formula: C₂₈H₂₇ClN₂O₃.

Key Findings:

Substituent Effects on Solubility :

- Hydroxyl and methoxy groups (e.g., ) enhance aqueous solubility via H-bonding, whereas chloro and nitro groups (e.g., ) increase lipophilicity.

- The target compound’s 3-chlorophenyl group balances moderate hydrophobicity, suitable for membrane penetration in biological systems.

Crystallographic Behavior :

- Derivatives with polar groups (e.g., hydroxyl in ) exhibit defined H-bonding networks, as analyzed via graph set theory .

- Bulky esters (e.g., 2-methylpropyl in the target compound) may lead to less dense crystal packing compared to methyl or ethyl esters .

Chlorinated derivatives (e.g., ) often display enhanced antibacterial activity due to halogen-mediated interactions with biomolecules.

Biological Activity

2-Methylpropyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydroquinoline core with various substituents. Its molecular formula is and it has a molecular weight of 500.06 g/mol. The presence of the chloro and phenyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Acinetobacter baumannii

In a study, the Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL , demonstrating effective antibacterial action against these pathogens .

The exact mechanism through which this compound exerts its antimicrobial effects remains to be fully elucidated. However, it is hypothesized that its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity plays a critical role.

Case Studies

- Antimycobacterial Activity : A study highlighted the compound's efficacy against Mycobacterium tuberculosis, with an MIC value of 40 µg/mL . This suggests potential as an anti-tubercular agent .

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Biological Activity | Test Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Antibacterial | Escherichia coli | 31.25 - 62.5 µg/mL |

| Antibacterial | Bacillus subtilis | 31.25 - 62.5 µg/mL |

| Antibacterial | Acinetobacter baumannii | 31.25 - 62.5 µg/mL |

| Antimycobacterial | Mycobacterium tuberculosis | 40 µg/mL |

| Cytotoxicity | Various cancer cell lines | IC50 values vary |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.